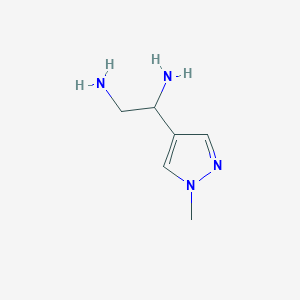

1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine

Description

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine (molecular formula: C₆H₁₂N₄) is a bifunctional organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethane-1,2-diamine chain (Figure 1). Key structural attributes include:

- Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-rich properties and metal-coordination capabilities.

- Ethane-1,2-diamine backbone: A flexible aliphatic chain with two primary amine groups, enabling chelation and hydrogen bonding.

The compound’s SMILES string (CN1C=C(C=N1)C(CN)N) and InChIKey (HIWAIHBATLLXPU-UHFFFAOYSA-N) confirm its stereoelectronic profile . Potential applications span coordination chemistry (e.g., ligand design) and bioactive molecule development, though its exact biological or industrial roles remain understudied in the provided literature.

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWAIHBATLLXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethane-1,2-diamine under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides or acyl chlorides can introduce new substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions may require a base such as triethylamine to facilitate the substitution.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional differences between 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine and related compounds:

Functional Comparisons

Coordination Chemistry and Metal Binding

- Pyrazole vs.

- Amine Flexibility : Unlike rigid Schiff bases, the ethane-1,2-diamine chain allows conformational adaptability, favoring chelation in diverse geometries (e.g., octahedral vs. square planar).

Physicochemical Properties

- Solubility and Bioavailability : Bulky substituents (e.g., geranyl and adamantyl in SQ109) increase hydrophobicity, while the target compound’s methyl-pyrazole group balances hydrophilicity for improved aqueous solubility .

- Thermal Stability : Aliphatic diamines (e.g., DETA) decompose above 200°C, whereas aromatic pyrazole derivatives may exhibit higher thermal resilience due to conjugation .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine, also known by its CAS number 1154875-76-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₆H₁₂N₄

- Molecular Weight : 140.19 g/mol

- CAS Number : 1154875-76-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyrazole moiety enhances its ability to form hydrogen bonds and interact with biological macromolecules.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance:

- Pyrazole derivatives have shown efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV), with some compounds exhibiting an EC₅₀ as low as 0.2 nM against HIV strains .

| Compound | Virus Targeted | EC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | HIV | 0.2 | |

| Pyrazole derivative X | HSV | 69% plaque reduction |

Inhibitory Effects on Cancer Cell Lines

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. A notable study demonstrated that certain pyrazole derivatives acted as potent inhibitors against RET mutations associated with thyroid cancer.

Study on Antiviral Efficacy

In a comparative study involving various pyrazole derivatives, it was found that those containing the methyl group at the 4-position exhibited significantly higher antiviral activity against HSV and TMV compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Cancer Inhibition Study

A recent investigation into the effects of pyrazole derivatives on cancer cell lines revealed that compounds with a similar structure to this compound exhibited strong inhibitory effects on cell viability in vitro. The study emphasized the potential for these compounds in developing targeted therapies for RET-driven cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.